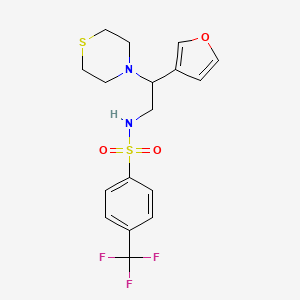

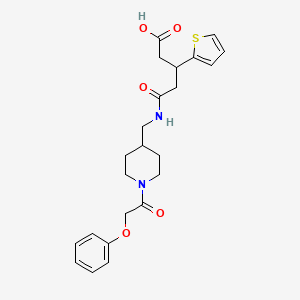

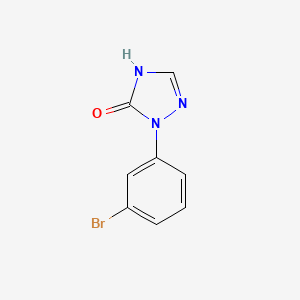

3-cyano-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-cyano-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a pyridine ring, an oxadiazole ring, a benzamide group, and a cyano group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (pyridine and benzene), a heterocyclic ring (oxadiazole), and polar functional groups (cyano and amide). These features could influence its physical and chemical properties, as well as its interactions with biological targets.

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo addition reactions. The amide group could participate in hydrolysis or condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic and heterocyclic rings could contribute to its stability and rigidity. The polar functional groups (cyano and amide) could enhance its solubility in polar solvents .

Wissenschaftliche Forschungsanwendungen

Wound Healing

This compound has been found to have positive effects on the wound healing process . It appears to decrease lipid peroxidation and increase antioxidant effects during the wound healing process . In experimental data, it was found that these derivatives significantly accelerated wound closure compared to the untreated group .

Antioxidant Capacity

The compound seems to have the potential to promote both the healing process and antioxidant capacity of wound tissue . This could be valuable in clinical practice .

Medicinal Chemistry

Fused pyridine derivatives, such as the one , are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Antiviral and Anticancer Applications

The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Solubility and Polarity

This group of compounds contributes positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Synthesis Methods

The compound can be synthesized using solvent- and catalyst-free methods, which are reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Wirkmechanismus

Target of Action

The primary target of this compound is the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) . RORC2, also known as RORγt, is a nuclear hormone receptor that plays a crucial role in the immune response, particularly in the production of the pro-inflammatory cytokine IL-17 .

Mode of Action

The compound acts as an inverse agonist for RORC2 . An inverse agonist reduces the activity of a receptor beyond its basal level, effectively turning it “off”. This action on RORC2 is anticipated to reduce the production of IL-17, thereby modulating the immune response .

Biochemical Pathways

The compound’s action on RORC2 affects the IL-17 pathway . IL-17 is a pro-inflammatory cytokine that plays a key role in host defense mechanisms and autoimmune diseases. By reducing IL-17 production, the compound can potentially modulate the immune response and alleviate symptoms of autoimmune diseases .

Pharmacokinetics

This suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body to exert its effects .

Result of Action

The compound’s action as an inverse agonist of RORC2 leads to a decrease in IL-17 production . This can result in a modulation of the immune response, potentially alleviating symptoms of diseases where IL-17 plays a pathogenic role .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors These can include the pH of the local environment, the presence of other substances that may interact with the compound, and the temperature.

Eigenschaften

IUPAC Name |

3-cyano-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N5O2/c23-13-15-5-3-7-17(11-15)22(28)25-19-9-2-1-6-16(19)12-20-26-21(27-29-20)18-8-4-10-24-14-18/h1-11,14H,12H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGDTEUAKMJZTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CC=CC(=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5-Trimethyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2367937.png)

![ethyl 2-[[2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2367938.png)

![2,6-difluoro-N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2367944.png)